Methyl 2-[2-(methylsulfanyl)phenyl]acetate
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Overview
Description
Methyl 2-[2-(methylsulfanyl)phenyl]acetate is an organic compound with the molecular formula C10H12O2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methylsulfanyl group at the ortho position and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(methylsulfanyl)phenyl]acetate can be achieved through several methods. One common approach involves the esterification of 2-(methylsulfanyl)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of methyl 2-bromoacetate with 2-(methylsulfanyl)phenylmagnesium bromide, which is prepared via the Grignard reaction. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(methylsulfanyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Methyl 2-[2-(methylsulfinyl)phenyl]acetate, Methyl 2-[2-(methylsulfonyl)phenyl]acetate.
Reduction: 2-[2-(methylsulfanyl)phenyl]ethanol.
Substitution: Methyl 2-[2-(nitrophenyl)phenyl]acetate, Methyl 2-[2-(bromophenyl)phenyl]acetate.
Scientific Research Applications
Methyl 2-[2-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(methylsulfanyl)phenyl]acetate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The methylsulfanyl group can participate in redox reactions, altering the compound’s reactivity and properties.
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved are subject to ongoing research.
Comparison with Similar Compounds
Methyl 2-[2-(methylsulfanyl)phenyl]acetate can be compared with other similar compounds, such as:
Methyl 2-[2-(methylsulfonyl)phenyl]acetate: This compound has a sulfone group instead of a sulfanyl group, leading to different chemical and biological properties.
Methyl 2-[2-(methylsulfinyl)phenyl]acetate: The sulfinyl group imparts different reactivity compared to the sulfanyl group.
Methyl 2-[2-(methylthio)phenyl]acetate: Similar to the sulfanyl derivative but with a different oxidation state of sulfur.
Properties
IUPAC Name |
methyl 2-(2-methylsulfanylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)7-8-5-3-4-6-9(8)13-2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAXPKLCVUYKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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